
4-(4-Acetyl-1-naphthyloxy)-2-butyn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Acetyl-1-naphthyloxy)-2-butyn-1-ol is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, an acetyl group, and a butyn-1-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Acetyl-1-naphthyloxy)-2-butyn-1-ol typically involves multiple steps, starting with the preparation of the naphthalene derivative. The acetylation of naphthol can be achieved using acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting acetylated naphthol is then subjected to a coupling reaction with a butyn-1-ol derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Acetyl-1-naphthyloxy)-2-butyn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or the butyn-1-ol moiety to an alkene or alkane.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
4-(4-Acetyl-1-naphthyloxy)-2-butyn-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(4-Acetyl-1-naphthyloxy)-2-butyn-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Acetyl-1-naphthyloxy)-2-hexanone
- 4-(4-Acetyl-1-naphthyloxy)-prop-2-yl-carbamat
Uniqueness
4-(4-Acetyl-1-naphthyloxy)-2-butyn-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.
Propiedades
Número CAS |
73622-73-8 |
|---|---|
Fórmula molecular |
C16H14O3 |
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
1-[4-(4-hydroxybut-2-ynoxy)naphthalen-1-yl]ethanone |
InChI |
InChI=1S/C16H14O3/c1-12(18)13-8-9-16(19-11-5-4-10-17)15-7-3-2-6-14(13)15/h2-3,6-9,17H,10-11H2,1H3 |
Clave InChI |
XPTOYYZVLAKUGB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C2=CC=CC=C21)OCC#CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


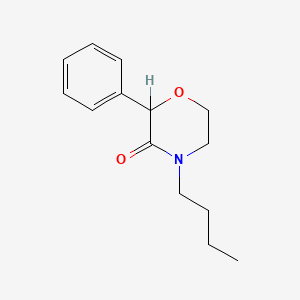
![1-[(4-Methylphenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14457650.png)



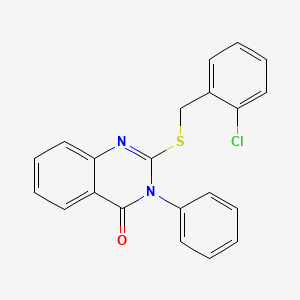
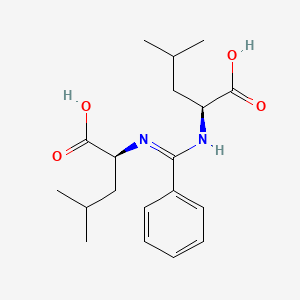

![Silanamine, N-[bis(trimethylsilyl)methyl]-1,1,1-trimethyl-N-(trimethylsilyl)-](/img/structure/B14457694.png)
![4-Butoxyphenyl 4-propylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14457698.png)
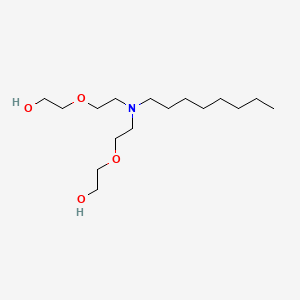

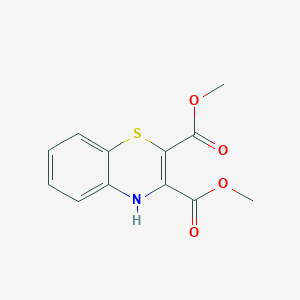
![2-Propenoic acid, 2-[(phenylmethylene)amino]-, methyl ester](/img/structure/B14457717.png)
